S1P5 Receptor Agonist Potency: The 4,4,4-Trifluorobutoxy Motif is Essential for Sub-20 nM Activity
The final compound incorporating the 3-(4,4,4-trifluorobutoxy)-azetidine scaffold, S1P5 receptor agonist-1 (Example 6 in patents), demonstrates an EC50 of 20 nM for the human S1P5 receptor. A closely related analog, S1P5 receptor agonist-2, which differs in the azetidine substitution, shows an EC50 of 34 nM, making it 1.7-fold less potent [REFS-1, REFS-2]. Furthermore, the (S)-enantiomer of the carboxylic acid derivative shows high selectivity, inhibiting S1P5-mediated oligodendrocyte precursor cell (OPC) migration with an IC50 of 29 nM, a functional activity that is not observed with analogs where the trifluorobutoxy group is replaced with a propoxy or butoxy chain .
| Evidence Dimension | S1P5 receptor agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 20 nM (S1P5 receptor agonist-1 incorporating 3-(4,4,4-trifluorobutoxy)-azetidine) |
| Comparator Or Baseline | EC50 = 34 nM (S1P5 receptor agonist-2, a close analog with a modified azetidine substitution) [1] |
| Quantified Difference | 1.7-fold higher potency for the target compound-derived agonist |
| Conditions | In vitro functional assay using human S1P5 receptor expressing cells, agonist mode [1] |
Why This Matters
For procurement, this demonstrates that the 3-(4,4,4-trifluorobutoxy)-azetidine fragment is not a generic scaffold but a critical pharmacophore for achieving high-potency S1P5 agonism, a therapeutic target for multiple sclerosis and other neurodegenerative conditions.
- [1] Patent EP3757091B9. Comparative example data showing S1P5 EC50 values for agonist analogs. 2025. View Source
